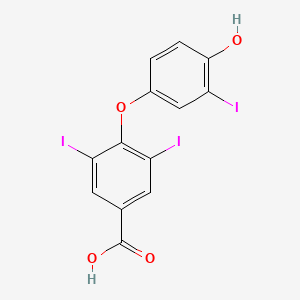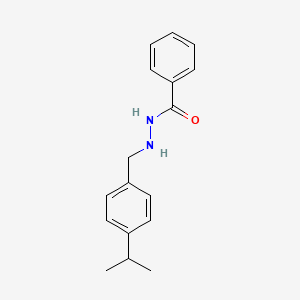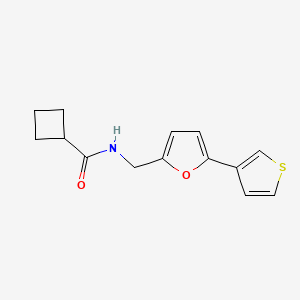
4-(4-Hydroxy-3-iodo-phenoxy)-3,5-diiodo-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(4-Hydroxy-3-iodo-phenoxy)-3,5-diiodo-benzoic acid” is also known as Tiratricol . It is a metabolite of 3,3’,5-triiodo-L-thyronine and an agonist of the thyroid hormone receptors TRα and TRβ . The molecular formula of this compound is C14H9I3O4 .
Molecular Structure Analysis
The molecular weight of “4-(4-Hydroxy-3-iodo-phenoxy)-3,5-diiodo-benzoic acid” is 621.932 . The isomeric SMILES representation of this compound isc1cc(c(cc1Oc2c(cc(cc2I)CC(=O)O)I)I)O . Physical And Chemical Properties Analysis
The compound is a non-polymer . It has a formal charge of 0 . The compound has 30 atoms, 0 chiral atoms, 31 bonds, and 12 aromatic bonds .Applications De Recherche Scientifique
Enzymatic Oxidative Polymerization : A study by Kumbul et al. (2015) explored the enzymatic oxidative polymerization of a phenol derivative using horseradish peroxidase. This process involved the elimination of carbon dioxide and hydrogen from the monomer, leading to a polymer mainly composed of phenylene and oxyphenylene units. This polymer demonstrated high thermal stability and could have implications in material science and polymer chemistry (Kumbul et al., 2015).
Tosyloxylactonization of Alkenoic Acids : Research by Shah et al. (1986) involved reactions with various acids to produce tosyloxylactones and unsaturated lactones, indicating potential applications in organic synthesis and pharmaceuticals (Shah et al., 1986).
Development of Novel Fluorescence Probes : Setsukinai et al. (2003) designed and synthesized novel fluorescence probes to detect highly reactive oxygen species. These probes were applied to living cells, demonstrating potential applications in biological and chemical research (Setsukinai et al., 2003).
Antioxidation Activity in Polymers : A study by Nonaka et al. (2005) investigated the antioxidation ability of resins having phenolic derivatives, highlighting their potential as radical scavengers in polymer applications (Nonaka et al., 2005).
Binding to Serum Albumin and Antioxidant Activity : Research by Yuan et al. (2019) explored the binding interaction between phenolic acids and bovine serum albumin, providing insights into the biological effects of these compounds and their potential therapeutic applications (Yuan et al., 2019).
DFT Study of Hydroxybenzoic Acids : A study by Nsangou et al. (2008) used computational methods to investigate the structure of hydroxybenzoic acids and their reactions with radicals, which could have implications in understanding antioxidant mechanisms and designing new therapeutic agents (Nsangou et al., 2008).
Mécanisme D'action
Target of Action
The primary target of the compound 4-(4-Hydroxy-3-iodo-phenoxy)-3,5-diiodo-benzoic acid is the thyroid hormone receptor beta (TRbeta) . This receptor is a member of the nuclear hormone receptor family and plays a crucial role in regulating the body’s metabolic rate, heart and digestive functions, muscle control, brain development, and bone maintenance.
Mode of Action
The compound interacts with its target, the TRbeta, by inhibiting the recruitment of coactivators to the receptor . It achieves this through a two-step mechanism:
Propriétés
IUPAC Name |
4-(4-hydroxy-3-iodophenoxy)-3,5-diiodobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7I3O4/c14-8-5-7(1-2-11(8)17)20-12-9(15)3-6(13(18)19)4-10(12)16/h1-5,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFBAPYAPOWTEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C(=O)O)I)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7I3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxy-3-iodo-phenoxy)-3,5-diiodo-benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(Dimethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2860184.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(2,4-difluorophenyl)pyrrolidine-2,5-dione](/img/structure/B2860185.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2860186.png)
![ethyl 2-(2-((5-((3,4-dimethoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2860187.png)



![2-([1,1'-biphenyl]-4-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2860194.png)

![ethyl 3-oxo-4-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2860197.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2860199.png)
![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2860200.png)

![methyl 6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoate](/img/structure/B2860207.png)